Bacopaside Ii

Description

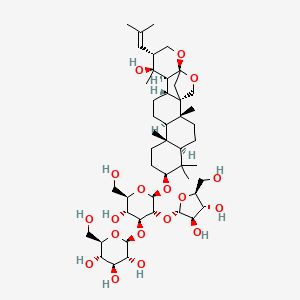

isolated from Bacopa monniera Wettst; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPYJOPCULCLQ-UOXCDNDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347350 | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382146-66-9 | |

| Record name | Bacopaside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bacopaside II: A Technical Guide to its Discovery, Origin, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside II, a triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, detailing its biosynthesis from the precursor squalene. It presents a compilation of quantitative data on its prevalence in Bacopa monnieri and its biological efficacy. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and characterization of this compound. A key focus is the elucidation of the molecular signaling pathways modulated by this compound, particularly its roles in inhibiting Aquaporin-1 (AQP1) and inducing cell cycle arrest and apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a naturally occurring triterpenoid saponin isolated from Bacopa monnieri, a perennial creeping herb belonging to the family Scrophulariaceae.[1] Traditionally used in Ayurvedic medicine for its cognitive-enhancing properties, Bacopa monnieri contains a variety of bioactive compounds, with bacosides being the most prominent.

The structure of this compound has been elucidated as a pseudojujubogenin glycoside.[2] Specifically, it is 3-O-α-L-arabinofuranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosyl pseudojujubogenin.[2] The discovery and characterization of this compound have been facilitated by advancements in chromatographic and spectroscopic techniques, which have enabled the separation and structural analysis of the complex mixture of saponins present in Bacopa monnieri extracts.[3][4]

Biosynthesis of this compound in Bacopa monnieri

The biosynthesis of this compound, along with other bacosides, originates from the mevalonic acid (MVA) pathway.[5] This fundamental metabolic pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids.

The key steps in the proposed biosynthetic pathway leading to this compound are:

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, is dimerized by the enzyme squalene synthase to produce squalene.[5]

-

Cyclization: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by dammarenediol synthase to form the dammarane-type triterpene skeleton.[6]

-

Formation of Aglycone: Through a series of reactions catalyzed by cytochrome P450 enzymes, the dammarane skeleton is modified to form the aglycone isomers, jujubogenin and pseudojujubogenin.[6] this compound is derived from the pseudojujubogenin aglycone.

-

Glycosylation: The final step involves the sequential addition of sugar moieties to the pseudojujubogenin backbone by glycosyltransferases (UGTs), leading to the formation of this compound and other related saponins.[6]

Quantitative Data

The concentration of this compound in Bacopa monnieri can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 1: Quantitative Analysis of this compound in Bacopa monnieri

| Sample Type | Extraction/Analysis Method | This compound Content | Reference |

| Bacopa monnieri plant material | HPLC | 0.12% - 0.69% of dry weight | [5] |

| Bacopa monnieri extract | HPLC | Varies (e.g., 2.09 ± 0.35 mg/g in cell culture) | [4] |

| Engineered Bacopa monnieri | HPLC | Increased content compared to wild type | [7] |

Table 2: Biological Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HT-29 (Colon Cancer) | Cytotoxicity | 18.4 µM | [1] |

| SW480 (Colon Cancer) | Cytotoxicity | 17.3 µM | [1] |

| SW620 (Colon Cancer) | Cytotoxicity | 14.6 µM | [1] |

| HCT116 (Colon Cancer) | Cytotoxicity | 14.5 µM | [1] |

| HT29 (Colon Cancer) | Migration Inhibition | 14 µM | [8] |

| Xenopus oocytes (expressing AQP1) | AQP1 Water Channel Inhibition | 18 µM | [8] |

| 2H11 (Endothelial Cells) | Apoptosis Induction | ~15 µM | [3] |

| 3B11 (Endothelial Cells) | Apoptosis Induction | ~12.5 µM | [3] |

| HUVEC (Endothelial Cells) | Apoptosis Induction | ~10 µM | [3] |

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of this compound from Bacopa monnieri is outlined below.

Protocol: Solvent Extraction

-

Maceration: Dried and powdered aerial parts of Bacopa monnieri are macerated in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking.

-

Soxhlet Extraction: Alternatively, for a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol as the solvent.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol: Column Chromatography for Purification

-

Stationary Phase: A glass column is packed with silica gel (mesh size 60-120 or 100-200) as the stationary phase, using a suitable non-polar solvent (e.g., hexane or chloroform) to create a slurry.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., a gradient of chloroform and methanol, or ethyl acetate and methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Crystallization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The purified compound can be further crystallized from a suitable solvent system.

Characterization and Quantification

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. The elution can be isocratic or gradient.

-

Detection: this compound is typically detected at a wavelength of around 205 nm.

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create a calibration curve.

-

Sample Preparation: A known weight of the Bacopa monnieri extract is dissolved in the mobile phase or methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Protocol: Structural Elucidation

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which helps in identifying the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the complete structural elucidation of this compound. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the connectivity of atoms within the molecule, the stereochemistry, and the linkage of the sugar units to the aglycone.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects, particularly in the context of cancer and angiogenesis.

Inhibition of Aquaporin-1 (AQP1)

Aquaporin-1 (AQP1) is a water channel protein that plays a crucial role in cell migration and angiogenesis. This compound has been identified as a selective inhibitor of the AQP1 water channel.[8]

By blocking the AQP1 water channel, this compound disrupts the rapid water transport across the cell membrane, which is essential for changes in cell volume and shape required for cell motility. This inhibition of AQP1-mediated water transport leads to a reduction in cell migration and has been shown to impair angiogenesis.[3]

Induction of Cell Cycle Arrest and Apoptosis

This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2]

The specific phase of cell cycle arrest can vary depending on the cancer cell type and the concentration of this compound. For instance, in HT-29 colon cancer cells, lower concentrations of this compound induce a G0/G1 phase arrest, while higher concentrations lead to a G2/M phase arrest.[2]

In addition to cell cycle arrest, this compound triggers programmed cell death, or apoptosis. This is evidenced by an increase in Annexin-V positive cells upon treatment with this compound.[3] While the precise molecular mechanism is still under investigation, it is likely to involve the activation of caspases, the key executioners of apoptosis. Some research also suggests that in certain cancer cell types, this compound may induce other forms of programmed cell death, such as necroptosis, potentially involving the PI3K-AKT-mTOR signaling pathway.

Conclusion

This compound, a prominent saponin from Bacopa monnieri, stands out as a promising natural compound with significant therapeutic potential. Its discovery and ongoing research have illuminated its origins within the plant's intricate biosynthetic pathways. The development of robust analytical methods has enabled its accurate quantification, revealing its variable presence in different plant sources. Detailed experimental protocols for its isolation and characterization provide a solid foundation for further research and development. The elucidation of its mechanisms of action, particularly the inhibition of AQP1 and the induction of cell cycle arrest and apoptosis, opens up new avenues for its application in oncology and other therapeutic areas. This technical guide provides a comprehensive resource for the scientific community to build upon, fostering further exploration into the full potential of this compound in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Purified Extract from the Medicinal Plant Bacopa monnieri, this compound, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Aquaporin 1 Inhibitor this compound Reduces Endothelial Cell Migration and Tubulogenesis and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [digital.library.adelaide.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacopaside II: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside II, a triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has emerged as a compound of significant interest in oncological and neurological research. Exhibiting a range of biological activities, this compound has demonstrated potent anti-cancer, anti-angiogenic, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Properties and Biological Activities

This compound exerts a wide spectrum of pharmacological effects, with its anti-cancer and neuroprotective activities being the most extensively studied.

Anti-Cancer Activity

This compound has shown significant cytotoxicity against a variety of cancer cell lines, including triple-negative breast cancer (TNBC), colon cancer, and lung cancer.[1][2][3][4][5][6] Its anti-neoplastic effects are mediated through multiple mechanisms:

-

Induction of Apoptosis and Necrosis: this compound has been shown to induce programmed cell death in cancer cells. In some cell lines, it triggers apoptosis, characterized by the activation of caspases-3/7.[1] In others, particularly more resistant lines, it induces necrosis, a form of cell death resulting from membrane integrity loss.[1] One study has also suggested that this compound may induce necroptosis, a programmed form of necrosis, as evidenced by an increased ratio of phosphorylated Mixed Lineage Kinase Domain-Like protein (pMLKL) to total MLKL.[1]

-

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle at different phases. In HT-29 colon cancer cells, this compound induces a G0/G1 phase arrest at lower concentrations and a G2/M phase arrest at higher concentrations.[2][4] In other colon cancer cell lines like SW480, SW620, and HCT116, it primarily causes a G2/M arrest.[2][4]

-

Inhibition of ABC Transporters: this compound has been identified as an inhibitor of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1).[1] These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by pumping chemotherapeutic drugs out of the cell. By inhibiting these transporters, this compound can increase the intracellular accumulation and enhance the efficacy of conventional chemotherapy agents like doxorubicin.[1]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by:

-

Inhibiting Endothelial Cell Migration and Tube Formation: It has been demonstrated to reduce the migration and tube formation capabilities of endothelial cells, such as human umbilical vein endothelial cells (HUVECs).[5][7] This effect is, at least in part, mediated by its inhibition of Aquaporin-1 (AQP1).[3][8]

-

Inducing Apoptosis in Endothelial Cells: At higher concentrations, this compound can induce apoptosis in endothelial cells, further contributing to its anti-angiogenic effects.[7]

Neuroprotective and Anti-inflammatory Activities

Bacopa monnieri has a long history of use in traditional medicine for cognitive enhancement. Bacoside A, a mixture which includes this compound, is believed to be a key contributor to these effects.[9][10] The neuroprotective mechanisms are thought to involve:

-

Antioxidant Properties: Bacosides have been shown to possess antioxidant effects, which can protect neurons from oxidative stress-induced damage.[9][11]

-

Modulation of Neurotransmitter Systems: Evidence suggests that bacosides may interact with neurotransmitter systems to improve memory and learning.[11]

-

Anti-inflammatory Effects: this compound is also suggested to have anti-inflammatory properties, which may contribute to its neuroprotective effects.[1]

Quantitative Data

The following tables summarize the key quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval (CI) | Reference |

| DU4475 | Triple-Negative Breast Cancer | 23.7 | 21.1–28.6 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.5 | 13.3–13.8 | [1] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 19.0 | 18.3–19.7 | [1] |

| HCC1143 | Triple-Negative Breast Cancer | 20.7 | 19.9–21.6 | [1] |

| HT-29 | Colon Cancer | 18.4 | - | [2][5] |

| SW480 | Colon Cancer | 17.3 | - | [2][5] |

| SW620 | Colon Cancer | 14.6 | - | [2][5] |

| HCT116 | Colon Cancer | 14.5 | - | [2][5] |

| PC9 | Human Lung Cancer | - | - | [6] |

| SW620 | Human Colon Cancer | - | - | [6] |

Table 2: Effects of this compound on Cell Cycle Distribution in Colon Cancer Cells (24h treatment)

| Cell Line | Concentration (µM) | % G0/G1 | % S | % G2/M | Reference |

| HT-29 | 20 | Increased | Decreased | - | [2][4] |

| HT-29 | 30 | - | - | Increased | [2][4] |

| SW480 | ≥15 | - | - | Increased | [2][4] |

| SW620 | ≥15 | - | - | Increased | [2][4] |

| HCT116 | ≥15 | - | - | Increased | [2][4] |

Table 3: Anti-Angiogenic Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| 2H11 | Cell Viability | Significant Reduction | 15 µM | [7] |

| 3B11 | Cell Viability | Significant Reduction | 12.5 µM | [7] |

| HUVEC | Cell Viability | Significant Reduction | 10 µM | [7] |

| 2H11 | Apoptosis | 38% Increase | 15 µM | [7] |

| 3B11 | Apoptosis | 50% Increase | 15 µM | [7] |

| HUVEC | Apoptosis | 32% Increase | 15 µM | [7] |

| 2H11 | Migration | Significant Reduction | ≥10 µM | [7] |

| 3B11 | Migration | Significant Reduction | ≥10 µM | [7] |

| HUVEC | Migration | Significant Reduction | ≥7.5 µM | [7] |

| All cell lines | Tube Formation | Reduction | 15 µM | [7] |

| 3B11 | Tube Formation | Reduction | 10 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activities.

Cell Viability Assay (Crystal Violet Assay)

This protocol is used to determine the effect of this compound on the growth of adherent cancer cells.

-

Cell Seeding: Seed 1 x 10³ cells per well in a 96-well plate and culture for 24 hours.

-

Treatment: Treat the cells for 72 hours with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20, 30 µM) dissolved in a suitable vehicle (e.g., 2% v/v methanol). Include vehicle-only controls.

-

Staining:

-

Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with 0.5% (w/v) crystal violet solution for 10 minutes.

-

Wash the wells with water to remove excess stain.

-

-

Quantification:

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at a wavelength of 595 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a six-well plate and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining:

-

Wash the cells twice with DPBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a six-well plate and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells twice with DPBS.

-

Resuspend the cells in ice-cold DPBS.

-

Fix the cells by adding ice-cold 100% ethanol dropwise while gently vortexing to a final concentration of 70% ethanol.

-

Store the fixed cells at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells twice with DPBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

-

Flow Cytometry Analysis:

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Preparation of Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified Matrigel in the presence of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification:

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are underpinned by its interaction with several key cellular signaling pathways and molecular targets.

Induction of Cell Death

Caption: this compound induces both apoptosis and necroptosis in cancer cells.

This compound triggers cell death through at least two distinct pathways. In sensitive cancer cell lines, it activates the executioner caspases, Caspase-3 and -7, leading to the characteristic morphological and biochemical changes of apoptosis.[1] In more resistant cell lines, and potentially as a primary mechanism in some, it can induce necroptosis. This is a regulated form of necrosis that is dependent on the phosphorylation of MLKL.[1]

Cell Cycle Regulation

Caption: this compound inhibits cell cycle progression at the G0/G1 and G2/M phases.

The anti-proliferative effects of this compound are also attributed to its ability to interfere with the cell cycle. Depending on the cell type and the concentration of the compound, it can induce arrest at either the G0/G1 checkpoint or the G2/M checkpoint.[2][4] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Overcoming Chemotherapy Resistance

Caption: this compound enhances chemotherapy efficacy by inhibiting ABC transporter-mediated drug efflux.

A significant aspect of this compound's anti-cancer potential lies in its ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutics. By inhibiting the function of ABC transporters, this compound prevents the efflux of drugs like doxorubicin from the cancer cell.[1] This leads to an increased intracellular concentration of the chemotherapeutic agent, thereby enhancing its cytotoxic effects.

Future Directions and Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-cancer and anti-angiogenic activities, coupled with its ability to overcome chemotherapy resistance, make it a strong candidate for further pre-clinical and clinical investigation as a novel anti-cancer agent or as an adjuvant in combination therapies. Furthermore, its neuroprotective properties warrant continued research to elucidate its potential in the treatment of neurodegenerative diseases. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the precise elucidation of its molecular targets and signaling pathways. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. The Purified Extract from the Medicinal Plant Bacopa monnieri, this compound, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, this compound, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Aquaporin 1 Inhibitor this compound Reduces Endothelial Cell Migration and Tubulogenesis and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

Unraveling the Anti-Neoplastic Action of Bacopaside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Bacopaside II, a triterpenoid saponin derived from Bacopa monnieri, exerts its anti-cancer effects. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Aquaporin-1

The primary and most well-documented mechanism of this compound is the inhibition of Aquaporin-1 (AQP1).[1][2][3][4] AQP1 is a transmembrane channel that facilitates the rapid transport of water and small solutes across cell membranes. In numerous cancer types, AQP1 is overexpressed and plays a crucial role in cell migration, proliferation, and angiogenesis.[3][4] By blocking the AQP1 water and ion channels, this compound disrupts cellular homeostasis, leading to a cascade of anti-neoplastic events.[1][2] The efficacy of this compound often correlates with the level of AQP1 expression in the cancer cells.[4]

Downstream Cellular Effects

Inhibition of AQP1 by this compound triggers several key downstream effects that collectively suppress tumor growth and progression. These include inducing cell cycle arrest, promoting programmed cell death (apoptosis), and inhibiting cell migration.

Induction of Cell Cycle Arrest

This compound has been shown to halt cancer cell proliferation by inducing cell cycle arrest.[4][5] The specific phase of arrest appears to be cell-line dependent. For instance, in the HT-29 colon cancer cell line, which has high AQP1 expression, treatment with 20 µM this compound primarily causes an arrest in the G0/G1 phase.[4][5][6] In contrast, in colon cancer cells with lower AQP1 expression (SW480, SW620, HCT116) and various breast cancer cell lines, this compound treatment at concentrations ≥15 µM leads to a robust arrest in the G2/M phase.[4][7][8]

Induction of Apoptosis

A primary outcome of this compound treatment is the induction of apoptosis.[3][4] This programmed cell death is a critical mechanism for its anti-cancer activity. Studies have demonstrated a significant, dose-dependent increase in the population of apoptotic cells (both early and late-stage) following treatment.[6][7] In endothelial cells, which are crucial for tumor angiogenesis, 15 µM this compound was found to increase apoptosis by 32-50%.[3] This apoptotic response is often, but not always, linked to the activation of executioner caspases, such as caspase-3 and caspase-7.[9][10] Interestingly, in some drug-resistant cancer cell models, this compound may induce necrosis, highlighting its potential to overcome apoptosis resistance.[9]

Inhibition of Cell Migration and Angiogenesis

By blocking AQP1, this compound effectively impairs the machinery required for cell movement. This leads to a significant reduction in cancer cell migration and invasion, critical steps in metastasis.[1][7] Furthermore, this compound demonstrates anti-angiogenic properties by inhibiting the migration and tube-forming capabilities of endothelial cells, thereby potentially starving tumors of their required blood supply.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: Half Maximal Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

|---|---|---|---|

| HT-29 | Colon Cancer | 18.4 | 72h |

| SW480 | Colon Cancer | 17.3 | 72h |

| SW620 | Colon Cancer | 14.6 | 72h |

| HCT116 | Colon Cancer | 14.5 | 72h |

| MDA-MB-231 | Breast Cancer (TNBC) | 18 | 72h |

| T47D | Breast Cancer (ER+) | 29 | 72h |

| MCF7 | Breast Cancer (ER+) | 19 | 72h |

| BT-474 | Breast Cancer (HER2+) | 16 | 72h |

Data sourced from multiple studies.[7]

Table 2: Effect of this compound on Cell Cycle Distribution in Colon Cancer Cells (24h Treatment)

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| HT-29 | Vehicle | 62.4 | 20.3 | 17.3 |

| 20 µM this compound | 70.1 | 14.5 | 15.4 | |

| 30 µM this compound | 54.2 | 12.1 | 33.7 | |

| SW480 | Vehicle | 55.1 | 24.5 | 20.4 |

| 15 µM this compound | 42.3 | 11.2 | 46.5 | |

| HCT116 | Vehicle | 58.7 | 21.6 | 19.7 |

| | 15 µM this compound | 43.1 | 10.5 | 46.4 |

Data adapted from Smith E, et al. (2018).[4]

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental procedures.

References

- 1. Combined pharmacological administration of AQP1 ion channel blocker AqB011 and water channel blocker this compound amplifies inhibition of colon cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [digital.library.adelaide.edu.au]

- 3. The Aquaporin 1 Inhibitor this compound Reduces Endothelial Cell Migration and Tubulogenesis and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, this compound, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Purified Extract from the Medicinal Plant Bacopa monnieri, this compound, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Bacopaside II: A Deep Dive into its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside II, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, is emerging as a promising candidate for neuroprotective therapies. Preclinical studies suggest its significant potential in mitigating neuronal damage implicated in various neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, supported by available quantitative data and detailed experimental protocols. The primary modes of action appear to involve the activation of key cytoprotective signaling pathways, including the Nrf2/HO-1 and ERK/CREB pathways, which collectively enhance antioxidant defenses and promote neuronal survival. This document aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Oxidative stress and neuroinflammation are key pathological contributors to this neuronal demise. Bacopa monnieri, a staple in traditional Ayurvedic medicine, has long been revered for its cognitive-enhancing and neuroprotective properties. Modern scientific investigations have identified a class of compounds known as bacosides as the primary bioactive constituents responsible for these effects. Among them, this compound has demonstrated notable neuroprotective activity, making it a focal point of contemporary research.[1] This guide synthesizes the existing scientific literature on this compound, with a focus on its molecular mechanisms, experimental validation, and potential as a therapeutic agent.

Molecular Mechanisms of Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through the modulation of intricate signaling pathways that govern cellular stress responses and survival.

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and mitigating oxidative damage. While direct evidence for this compound is still emerging, studies on Bacopa monnieri extracts, rich in this compound, have shown activation of the Nrf2 pathway.[3]

ERK/CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and its downstream target, the cAMP response element-binding protein (CREB), are pivotal in promoting neuronal survival, plasticity, and neurogenesis.[4] Activation of the ERK/CREB pathway is a key mechanism through which neurotrophic factors exert their protective effects. Research on Bacopa monnieri extracts has implicated the activation of this pathway in its cognitive-enhancing and neuroprotective actions.[5] It is hypothesized that this compound contributes to this activation, thereby supporting neuronal resilience.

Quantitative Data on Neuroprotective Effects

While research specifically isolating the quantitative neuroprotective effects of this compound is ongoing, preliminary studies and research on bacoside-rich extracts provide valuable insights.

| Cell Line | Neurotoxin | This compound Concentration | Observed Effect | Reference |

| N2a | Oxidative Stress | Not specified | Increased cell viability and decreased intracellular ROS; higher cytoprotective ability compared to other bacosides. | [1] |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 25, 50, 100 µg/mL (as part of Bacopa monnieri extract) | Inhibition of LDH efflux and increased cell viability. | [6] |

Further research with purified this compound is required to establish definitive dose-response relationships and IC50 values for its neuroprotective effects against various neurotoxins.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective properties.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol is a representative method for assessing the neuroprotective potential of this compound against glutamate-induced neuronal cell death.[7][8]

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Purified this compound (dissolved in DMSO)

-

Glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a neurotoxic concentration of glutamate (e.g., 20 mM) for another 24 hours. A control group without glutamate exposure should also be maintained.

-

Assessment of Cell Viability (MTT Assay):

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Assessment of Cell Death (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure LDH release according to the manufacturer's instructions.

-

Cell death is quantified as the percentage of LDH release compared to a positive control (cells lysed to achieve maximum LDH release).

-

Western Blot Analysis for Nrf2, HO-1, p-ERK, and p-CREB

This protocol outlines the procedure for quantifying the protein expression and phosphorylation status of key signaling molecules.[9][10][11]

Materials:

-

SH-SY5Y cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-CREB (Ser133), anti-CREB, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Quantification: Densitometric analysis of the bands is performed using image analysis software. The expression levels of target proteins are normalized to the loading control (β-actin). The phosphorylation status is determined by the ratio of the phosphorylated protein to the total protein.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for this compound-mediated neuroprotection.

Experimental Workflow

Caption: Experimental workflow for assessing this compound's neuroprotection.

Conclusion and Future Directions

This compound presents a compelling case as a potential neuroprotective agent. The available evidence, primarily from studies on Bacopa monnieri extracts, points towards its ability to modulate critical signaling pathways involved in cellular defense and survival. However, to fully realize its therapeutic potential, further rigorous research is imperative. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of purified this compound is crucial for determining its bioavailability and optimal dosing.

-

In Vivo Efficacy: Validating the neuroprotective effects of this compound in animal models of neurodegenerative diseases is a critical next step.

-

Target Identification: Precisely identifying the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.

References

- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of ERK and CREB signaling pathways in the protective effect of PACAP in monosodium glutamate-induced retinal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside II as a Selective Aquaporin-1 Inhibitor: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Bacopaside II, a natural triterpenoid saponin isolated from Bacopa monnieri, and its role as a selective inhibitor of Aquaporin-1 (AQP1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AQP1 inhibition.

Executive Summary

Aquaporin-1 (AQP1) is a water and small solute channel protein implicated in various physiological and pathological processes, including angiogenesis, cell migration, and edema. Its involvement in tumor growth and metastasis has made it a compelling target for anti-cancer therapies. This compound has emerged as a promising selective inhibitor of AQP1's water permeability function, demonstrating potential anti-angiogenic and anti-cancer effects. This guide details the quantitative data supporting its inhibitory action, the experimental protocols used to validate its efficacy, and the signaling pathways it modulates.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory activity of this compound on AQP1 and its downstream cellular effects have been quantified across various studies and cell lines. The following tables summarize the key findings for easy comparison.

Table 1: Inhibition of AQP1 Water Permeability and Cell Migration

| Compound | Target | Assay System | IC50 Value (µM) | Reference |

| This compound | AQP1 Water Channel | Xenopus oocyte expression system | 18 | [1][2] |

| Bacopaside I | AQP1 Water Channel | Xenopus oocyte expression system | 117 | [1][2] |

| This compound | HT29 Colon Cancer Cell Migration | Migration Assay | 14 | [1] |

| Bacopaside I | HT29 Colon Cancer Cell Migration | Migration Assay | 48 | [1] |

Table 2: Effects of this compound on Endothelial Cell Viability

| Cell Line | Treatment Concentration (µM) | Effect | p-value | Reference |

| 2H11 (Mouse Endothelial) | 15 | Significant reduction in viability | p = 0.037 | [3][4] |

| 3B11 (Mouse Endothelial) | 12.5 | Significant reduction in viability | p = 0.017 | [3][4] |

| HUVEC (Human Endothelial) | 10 | Significant reduction in viability | p < 0.0001 | [3][4] |

Table 3: this compound-Induced Apoptosis in Endothelial Cells

| Cell Line | Treatment Concentration (µM) | Increase in Apoptosis | Reference |

| 2H11 | 15 | 38% | [3][4] |

| 3B11 | 15 | 50% | [3][4] |

| HUVEC | 15 | 32% | [3][4] |

Table 4: Inhibition of Endothelial Cell Migration by this compound

| Cell Line | Treatment Concentration (µM) | Effect | p-value | Reference |

| 2H11 | ≥10 | Significant reduction in migration | p = 0.0002 | [3][4] |

| 3B11 | ≥10 | Significant reduction in migration | p = 0.034 | [3][4] |

| HUVEC | ≥7.5 | Significant reduction in migration | p = 0.037 | [3][4] |

Table 5: Inhibition of Endothelial Tube Formation by this compound

| Cell Line | Treatment Concentration (µM) | Effect | p-value | Reference |

| 2H11, 3B11, HUVEC | 15 | Reduction in tube formation | Not specified | [3] |

| 3B11 | 10 | Reduction in tube formation | p < 0.0001 | [3][4] |

Table 6: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | 95% Confidence Interval | Reference |

| MDA-MB-231 | 18 | 15–20 | [5] |

| MCF7 | 19 | 17–20 | [5] |

| BT-474 | 16 | 15–17 | [5] |

| T47D | 29 | 9–96 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on AQP1.

AQP1 Water Permeability Assay (Xenopus Oocyte Expression System)

This assay is a cornerstone for assessing the direct inhibitory effect of compounds on AQP1 water channel function.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.[6]

-

cRNA Injection: Oocytes are injected with cRNA encoding human AQP1 or with water as a control.[7]

-

Incubation: Oocytes are incubated with varying concentrations of this compound or a vehicle control.

-

Hypotonic Challenge: Oocytes are transferred to a hypotonic solution to induce swelling.

-

Data Acquisition: The change in oocyte volume over time is monitored using videomicroscopy.[6]

-

Analysis: The rate of swelling is proportional to the water permeability of the oocyte membrane. The IC50 value is calculated from the dose-response curve of inhibition.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Endothelial cells (e.g., 2H11, 3B11, HUVEC) are seeded in 96-well plates.[3]

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 20 hours).[8]

-

MTS Reagent Addition: MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells are treated with this compound or a vehicle control.

-

Cell Harvesting: Cells are harvested and washed.

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (a fluorescent dye that enters necrotic cells).[3]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Analysis: The percentage of apoptotic cells in the treated and control groups is compared.

Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

-

Cell Monolayer: A confluent monolayer of cells is created in a culture plate.

-

Scratch Creation: A "scratch" or wound is made in the monolayer using a pipette tip.[3]

-

Treatment: The cells are treated with this compound or a vehicle control.

-

Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 20 hours).

-

Analysis: The closure of the wound area is measured over time to determine the rate of cell migration.[9]

Endothelial Tube Formation Assay

This in vitro assay evaluates the effect of this compound on angiogenesis.

-

Matrix Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a culture plate.

-

Cell Seeding: Endothelial cells are seeded onto the matrix.

-

Treatment: The cells are treated with this compound or a vehicle control.

-

Incubation: The plate is incubated to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like tubes is observed and quantified by microscopy.

Signaling Pathways and Mechanisms of Action

This compound's inhibition of AQP1 has significant downstream effects on cellular signaling, particularly in the context of angiogenesis and cancer progression.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. AQP1 is highly expressed in endothelial cells and plays a crucial role in their migration, a key step in angiogenesis.[3] By selectively blocking the water permeability of AQP1, this compound disrupts the precise cell volume changes required for endothelial cell migration and tube formation.[8][10] This leads to a reduction in angiogenesis, suggesting its potential as an anti-angiogenic agent.[3]

AQP1-Mediated Cell Migration

The process of cell migration is fundamental to both normal physiological functions and pathological conditions like cancer metastasis. AQP1 facilitates cell migration by enabling rapid changes in cell volume at the leading edge (lamellipodia) of migrating cells.

Experimental Workflow for Assessing AQP1 Inhibition

The following diagram outlines a typical experimental workflow for identifying and characterizing AQP1 inhibitors like this compound.

Conclusion and Future Directions

This compound has been robustly characterized as a selective inhibitor of AQP1 water permeability. The presented data highlights its potential as a therapeutic agent, particularly in the context of diseases driven by angiogenesis and cell migration, such as cancer. Its ability to induce apoptosis in endothelial cells further strengthens its anti-cancer profile.

Future research should focus on in vivo studies to validate the efficacy and safety of this compound in preclinical models of cancer and other AQP1-related pathologies. Further investigation into the precise molecular interactions between this compound and the AQP1 channel could also inform the development of even more potent and specific AQP1 inhibitors. The synergistic effects of this compound with other chemotherapeutic agents also warrant exploration.[11]

References

- 1. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Aquaporin 1 Inhibitor this compound Reduces Endothelial Cell Migration and Tubulogenesis and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]

- 7. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The multifaceted role of aquaporins in physiological cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Bacopaside II and Its Effect on Apoptosis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside II, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest in the scientific community for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine for cognitive enhancement, recent research has unveiled its potent anti-cancer properties, primarily attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on apoptotic pathways, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Apoptosis is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The deregulation of apoptotic pathways is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. This compound has emerged as a promising candidate for cancer therapy due to its ability to selectively trigger apoptosis in malignant cells.[1][2] This document will delve into the molecular mechanisms underlying this compound-induced apoptosis, present available quantitative data, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Mechanisms of Action: Elucidating the Pro-Apoptotic Effects of this compound

This compound initiates apoptosis through a multi-faceted approach, primarily by inducing cell cycle arrest and activating the intrinsic apoptotic pathway. However, the precise molecular interactions are still under investigation, with some evidence suggesting cell-type-specific responses.

Cell Cycle Arrest

A common precursor to apoptosis is the arrest of the cell cycle, preventing damaged cells from proliferating. Studies have shown that this compound can induce cell cycle arrest at different phases depending on the cancer cell type and the concentration of the compound. For instance, in HT-29 colon cancer cells, this compound has been observed to cause G0/G1 phase arrest, while in SW480, SW620, and HCT116 colon cancer cells, it leads to G2/M phase arrest.[1][2][3] This cell cycle blockade is a critical step that pushes the cell towards the apoptotic cascade.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway of apoptosis is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeability of the mitochondrial outer membrane. This family includes pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins is a key determinant of a cell's fate. While direct western blot data for this compound's effect on all Bcl-2 family members is limited in the currently available literature, the induction of apoptosis strongly suggests a shift in this ratio towards a pro-apoptotic state. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

Caspase Activation

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. This compound treatment has been shown to lead to the activation of effector caspases, such as caspase-3 and caspase-7, in various cancer cell lines, including human umbilical vein endothelial cells (HUVEC).[4][5] The activation of these caspases is a definitive marker of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cells.

Potential Involvement of Signaling Pathways

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In some contexts, the activation of this pathway is known to suppress apoptosis.[6][7][8] Intriguingly, some studies on Bacopa monnieri extracts (containing this compound) suggest an activation of the PI3K/Akt pathway, which appears to be linked to neuroprotective effects by reducing apoptosis.[9] Conversely, in the context of cancer, inhibition of the PI3K/Akt pathway is a common mechanism for inducing apoptosis.[7] A transcriptomic study on triple-negative breast cancer cells treated with this compound suggested a potential influence on the PI3K/Akt/mTOR pathway.[1] However, this study also indicated that in this specific cell line, this compound might induce necroptosis, a form of programmed necrosis, rather than classical apoptosis.[1] Further research, particularly quantitative western blot analyses of phosphorylated Akt and other downstream targets, is necessary to clarify the precise role of the PI3K/Akt pathway in this compound-mediated cell death across different cell types.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. The role of this pathway in apoptosis is complex and can be either pro- or anti-apoptotic depending on the cellular context and the nature of the stimulus. While some studies on general Bacopa monnieri extracts have implicated the MAPK/ERK pathway in their biological effects,[9] specific data detailing the interaction of this compound with this pathway in the context of apoptosis is currently limited.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Cancer | 18.4 | [1] |

| SW480 | Colon Cancer | 17.3 | [1] |

| SW620 | Colon Cancer | 14.6 | [1] |

| HCT116 | Colon Cancer | 14.5 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 13.5 | [4] |

| MCF7 | Breast Cancer | 19 | [10] |

| BT-474 | Breast Cancer | 16 | [10] |

| T47D | Breast Cancer | 29 | [10] |

| DU4475 | Triple-Negative Breast Cancer | 23.7 | [4] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 19.0 | [4] |

| HCC1143 | Triple-Negative Breast Cancer | 20.7 | [4] |

Table 2: Apoptosis Induction by this compound in Endothelial Cells

| Cell Line | Concentration (µM) | % Apoptotic Cells | Citation |

| 2H11 | 15 | 38 | [11] |

| 3B11 | 15 | 50 | [11] |

| HUVEC | 15 | 32 | [11] |

Table 3: Synergistic Apoptosis Induction by Bacopaside I and II in Breast Cancer Cells

| Cell Line | Bacopaside I (µM) | This compound (µM) | Outcome | Citation |

| MDA-MB-231 | 10 | 2.5 | Significant increase in total apoptotic cells | [10] |

| BT-474 | 10 | 2.5 | Significant increase in total apoptotic cells | [10] |

Note: Further quantitative data from western blot analyses detailing the fold-change in the expression of specific apoptotic and signaling proteins following this compound treatment is an area that requires more extensive research.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (calcium-rich buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Cell culture medium

-

Test compound (this compound) and vehicle control

-

Adherent or suspension cells

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in culture plates or flasks.

-

Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.

-

-

Cell Harvesting:

-

Suspension cells: Centrifuge the cell suspension to pellet the cells.

-

Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or gentle scraping to maintain cell membrane integrity. Avoid harsh trypsinization.

-

-

Washing:

-

Wash the harvested cells twice with cold PBS by centrifugation and resuspension to remove any residual medium.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation settings for FITC and PI channels.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of executioner caspases 3 and 7 using a fluorogenic substrate.

Materials:

-

Caspase-3/7 fluorogenic substrate (e.g., containing the DEVD peptide sequence)

-

Cell lysis buffer

-

Assay buffer

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader

-

Cell culture medium

-

Test compound (this compound) and vehicle control

-

Adherent or suspension cells

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Reagent Preparation:

-

Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions, typically by diluting it in the assay buffer.

-

-

Assay:

-

After the treatment period, add an equal volume of the prepared caspase-3/7 reagent to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~490/520 nm for green fluorescence).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and reagent only).

-

Express the caspase-3/7 activity as the fold change relative to the vehicle-treated control cells.

-

Western Blotting for Apoptosis-Related Proteins (General Protocol)

This protocol provides a general workflow for detecting changes in the expression of proteins involved in apoptosis, such as Bcl-2 family members and components of the PI3K/Akt and MAPK pathways. Specific antibody concentrations and incubation times will need to be optimized.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described previously.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin).

-

Calculate the fold change in protein expression relative to the vehicle-treated control.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in various cancer models. Its ability to induce cell cycle arrest and activate the intrinsic apoptotic pathway, leading to caspase activation, underscores its therapeutic promise. While the involvement of key signaling pathways like PI3K/Akt and MAPK/ERK is suggested, further in-depth studies, particularly those involving quantitative protein analysis, are required to fully elucidate the intricate molecular mechanisms at play. This guide provides a solid foundation for researchers and drug development professionals to design and execute further investigations into the promising anti-cancer properties of this compound.

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. mdpi.com [mdpi.com]

- 8. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorylation switches Bax from promoting to inhibiting apoptosis thereby increasing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside II: A Multi-Target Phytochemical for Alzheimer's Disease Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacopaside II, a triterpenoid saponin isolated from Bacopa monnieri, and its therapeutic potential in the context of Alzheimer's disease (AD). The document synthesizes current preclinical evidence, outlines key mechanisms of action, presents available quantitative data, and details relevant experimental protocols for researchers in the field.

Introduction to this compound and Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[2][3] These events trigger a cascade of downstream effects, including oxidative stress, neuroinflammation, and ultimately, neuronal cell death.[4]

Current therapeutic strategies for AD have limited effectiveness, creating an urgent need for novel drug candidates that can target the multifaceted nature of the disease.[1] Natural products are a promising source for such compounds. Bacopa monnieri, a perennial herb used in traditional Ayurvedic medicine, and its active constituents, known as bacosides, have garnered significant attention for their neuroprotective and cognitive-enhancing properties.[5][6][7]

This compound is a key saponin within the bacoside A fraction of Bacopa monnieri extract.[5][8][9] Preclinical research, including in vitro and in silico studies, suggests that this compound may exert neuroprotective effects through multiple mechanisms relevant to AD pathology, including anti-amyloid, anti-tau, antioxidant, and anti-inflammatory actions.[2][4] This guide consolidates the scientific evidence supporting the investigation of this compound as a potential lead compound in AD drug development.

Proposed Mechanisms of Action

This compound and related bacosides appear to combat the complex pathology of Alzheimer's disease through a multi-pronged approach. The primary mechanisms include mitigating amyloid and tau pathologies, reducing oxidative stress and neuroinflammation, and modulating key neuroprotective signaling pathways.

Anti-Amyloidogenic and Anti-Tauopathy Effects

A central feature of AD is the aggregation of Aβ peptides and hyperphosphorylated tau.[10] Bacosides have been shown to prevent Aβ aggregation and fibril formation, protecting neurons from Aβ-induced toxicity.[6][11] Furthermore, in silico molecular docking studies have demonstrated that this compound exhibits optimal binding features with the R2 repeat domain of hyperphosphorylated tau protein, suggesting it may interfere with the formation of neurofibrillary tangles.[2][12]

Antioxidant and Anti-inflammatory Properties

Neuroinflammation and oxidative stress are critical components of AD progression.[4][10] Extracts from Bacopa monnieri have demonstrated potent antioxidant effects, reducing levels of reactive oxygen species (ROS) and decreasing caspase-3 activity in neuronal cells.[5] These effects are partly mediated through the restoration of nuclear factor erythroid 2-related factor 2 (Nrf2) levels, a key regulator of the antioxidant response.[5][13] Additionally, Bacopa monnieri constituents can modulate neuroinflammation by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

Modulation of Neuroprotective Signaling Pathways

This compound and other compounds from Bacopa monnieri are known to activate critical cell survival and neuroprotective pathways.[5] One of the key pathways identified is the PI3K/Akt signaling cascade. Activation of this pathway leads to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for the hyperphosphorylation of tau protein in AD.[5] By inhibiting GSK-3β, this compound can potentially reduce tau pathology and promote neuronal survival.

Quantitative Efficacy Data

While extensive quantitative data for isolated this compound in Alzheimer's-specific models is still emerging, studies on cancer cell lines and related Bacopa compounds provide valuable insights into its bioactivity.

Table 1: In Vitro Efficacy of this compound